BMS-509744

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3,3-dimethylbutan-2-ylamino)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O4S2/c1-20-16-26(41-7)25(30(40)37-14-12-36(13-15-37)22(3)38)17-27(20)42-28-19-34-31(43-28)35-29(39)24-10-8-23(9-11-24)18-33-21(2)32(4,5)6/h8-11,16-17,19,21,33H,12-15,18H2,1-7H3,(H,34,35,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXNIYGJAOPMSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025700 |

Source

|

| Record name | N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439575-02-7 |

Source

|

| Record name | BMS-509744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439575027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-509744 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7VG25953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to BMS-509744: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-509744, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK). This document details its chemical structure, a proposed synthesis pathway, extensive quantitative biological data, and detailed experimental protocols for key assays. Visualizations of the chemical structure, synthesis pathway, a relevant biological signaling pathway, and an experimental workflow are provided to facilitate understanding.

Chemical Structure of this compound

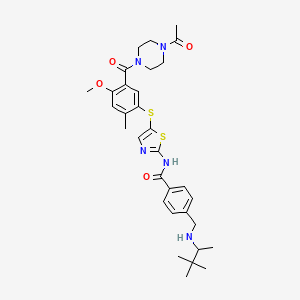

This compound, with the chemical name N-(5-{[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl}-1,3-thiazol-2-yl)-4-{[(1,2,2-trimethylpropyl)amino]methyl}benzamide, is a complex small molecule with a molecular formula of C₃₂H₄₁N₅O₄S₂ and a molecular weight of 623.83 g/mol .[1][2][3] Its structure is characterized by a central 2-aminothiazole core, which is a common scaffold in kinase inhibitors.

Caption: 2D representation of the chemical structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound likely involves a multi-step process culminating in the formation of the key 2-amino-5-(thioaryl)thiazole core. A plausible synthetic route, based on the general synthesis of related compounds, is outlined below. The key steps would involve the synthesis of the substituted thioaryl and benzamide fragments, followed by their coupling to a thiazole precursor.

Caption: Proposed synthetic pathway for this compound.

Quantitative Biological Data

This compound is a potent inhibitor of ITK, demonstrating high selectivity over other kinases. The following table summarizes key quantitative data from in vitro and cellular assays.

| Target/Assay | Parameter | Value | Cell Line/System | Reference |

| ITK (Interleukin-2 inducible T-cell kinase) | IC₅₀ | 19 nM | Enzyme Assay | [1][2][4][5] |

| Tec Family Kinases | Selectivity | >200-fold vs. ITK | Enzyme Assay | [1][2] |

| Other Kinases | Selectivity | >55-fold vs. ITK | Kinase Panel | [1][2] |

| T-cell Proliferation | IC₅₀ | Not specified | In vitro | [1][2] |

| IL-2 Production | IC₅₀ | Not specified | In vitro | [1][2] |

| HIV Infection of primary CD4+ T cells | Inhibition | Reduces infection | In vitro | [1][2] |

| Lung Inflammation (mouse model) | Effect | Reduces inflammation | In vivo | [1][2] |

Detailed Experimental Protocols

ITK Kinase Assay

This protocol is adapted from methods used to characterize selective ITK inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against ITK.

Materials:

-

Recombinant human ITK enzyme

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the ITK enzyme and substrate peptide solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ITK.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

T-Cell Proliferation Assay

This protocol is a general method to assess the effect of this compound on T-cell proliferation.

Objective: To measure the inhibitory effect of this compound on T-cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

-

T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies

-

This compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CFSE)

-

96-well cell culture plates

Procedure:

-

Seed the T-cells in a 96-well plate at an appropriate density.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a short pre-incubation period (e.g., 1 hour).

-

Stimulate the T-cells with a mitogen (e.g., PHA) or by coating the wells with anti-CD3 and adding soluble anti-CD28 antibodies.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Measure cell proliferation using a suitable assay. For CellTiter-Glo®, add the reagent and measure luminescence. For CFSE, stain the cells prior to stimulation and analyze the dilution of the dye by flow cytometry.

-

Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC₅₀ value.

In Vivo Ovalbumin-Induced Allergy/Asthma Mouse Model

This protocol outlines a common model to evaluate the efficacy of anti-inflammatory compounds like this compound.

Objective: To assess the in vivo efficacy of this compound in a mouse model of allergic airway inflammation.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle for this compound

-

Phosphate-buffered saline (PBS)

-

Equipment for intraperitoneal and intranasal administration

-

Equipment for bronchoalveolar lavage (BAL) and cell counting

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

-

Challenge: On days 21, 22, and 23, challenge the sensitized mice with an intranasal administration of OVA in PBS.

-

Treatment: Administer this compound or vehicle to the mice at a specified dose and route (e.g., oral gavage, intraperitoneal injection) at a set time before each OVA challenge.

-

Assessment: 24-48 hours after the final OVA challenge, perform the following assessments:

-

Collect bronchoalveolar lavage (BAL) fluid.

-

Perform total and differential cell counts on the BAL fluid to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).

-

Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.

-

Process lung tissue for histological analysis to assess inflammation and mucus production.

-

-

Data Analysis: Compare the readouts from the this compound-treated group to the vehicle-treated group to determine the efficacy of the compound in reducing allergic airway inflammation.

Signaling Pathway and Experimental Workflow Visualizations

ITK Signaling Pathway in T-Cell Activation

This compound exerts its effect by inhibiting ITK, a key kinase in the T-cell receptor (TCR) signaling pathway. Activation of the TCR leads to a signaling cascade that results in T-cell activation, proliferation, and cytokine production. ITK plays a crucial role in phosphorylating and activating phospholipase C-gamma 1 (PLCγ1), which leads to downstream signaling events.

References

The Precision Strike: A Technical Guide to the Mechanism of Action of BMS-509744 on ITK

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, proliferation, and differentiation has made it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. BMS-509744 is a potent and selective inhibitor of ITK. This technical guide provides an in-depth analysis of the mechanism of action of this compound on ITK, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of ITK inhibition and T-cell modulation.

Introduction to ITK and its Role in T-Cell Signaling

Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and is predominantly expressed in T-cells and natural killer (NK) cells.[1] Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a cascade of signaling events is initiated, leading to T-cell activation and the orchestration of an adaptive immune response. ITK is a crucial component of this signaling cascade, acting downstream of the TCR to regulate the activation of phospholipase C-γ1 (PLCγ1).[2][3] The activation of PLCγ1 triggers the production of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn lead to calcium mobilization and the activation of protein kinase C (PKC), respectively. These events culminate in the activation of transcription factors, such as NFAT (Nuclear Factor of Activated T-cells), which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production, including Interleukin-2 (IL-2).[1][4]

Given its pivotal role in T-cell function, the inhibition of ITK presents a promising strategy for the therapeutic intervention in T-cell mediated diseases, such as rheumatoid arthritis, psoriasis, and asthma.[4] this compound has emerged as a potent and selective small molecule inhibitor of ITK, demonstrating efficacy in both in vitro and in vivo models of T-cell activation and inflammation.[3][4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on ITK through a competitive mechanism with respect to ATP.[5][6][7] This indicates that this compound binds to the ATP-binding pocket of the ITK kinase domain, thereby preventing the phosphorylation of its substrates and blocking downstream signaling events.[7] The binding of this compound to ITK is reversible, with a relatively rapid dissociation time.[5]

The inhibition of ITK by this compound leads to a dose-dependent reduction in several key T-cell functions, including:

-

PLCγ1 Tyrosine Phosphorylation: Inhibition of the direct downstream target of ITK.[3][4]

-

Calcium Mobilization: A critical second messenger event for T-cell activation.[3][4]

-

IL-2 Secretion: A hallmark of T-cell activation and a key cytokine for T-cell proliferation.[3][4]

-

T-cell Proliferation: The clonal expansion of T-cells upon activation.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Assay Conditions | Reference(s) |

| IC50 | ITK | 19 nM | Kinase Assay | [5][6][7][8] |

| Selectivity | vs. other Tec family kinases | >200-fold | Kinase Assays | [7][9] |

| Selectivity | vs. a broad panel of other kinases | >30-fold | Kinase Assays | [10] |

| Residence Time (τ) | ITK | 32 ± 17 min | Time-resolved FRET | [5] |

Table 2: Cellular Activity of this compound

| Parameter | Cellular Effect | Cell Type | Value | Reference(s) |

| IC50 | PLCγ1 Tyrosine Phosphorylation | Jurkat T-cells | <300 nM | |

| IC50 | Calcium Mobilization | Jurkat T-cells | 52 nM | |

| IC50 | IL-2 Secretion | EL4 cells | 72 nM | |

| IC50 | IL-2 Secretion | Jurkat T-cells | 250 nM | |

| IC50 | IL-2 Secretion | Murine splenocytes | 380 nM | |

| IC50 | IL-2 Secretion | Human PBMCs | 390 nM | |

| IC50 | T-cell Proliferation | Primary human T-cells | 430 nM |

Table 3: In Vivo Efficacy of this compound

| Parameter | Model | Dosage | Effect | Reference(s) |

| ED50 | Anti-TCR antibody-induced IL-2 production in mice | 50 mg/kg | 50% inhibition | [7][8] |

| Efficacy | Ovalbumin-induced lung inflammation in mice | 25 mg/kg | Significant reduction in airway leukocytes |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

ITK Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound on ITK.

Materials:

-

Recombinant human ITK enzyme

-

GST-SLP-76 (substrate)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase assay buffer, recombinant ITK enzyme (e.g., 10 ng), and the substrate GST-SLP-76 (e.g., 10 µM).

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a solution of ATP (concentration near the Km for ITK).

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

PLCγ1 Tyrosine Phosphorylation Assay

Objective: To assess the effect of this compound on the phosphorylation of the ITK substrate PLCγ1 in a cellular context.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 antibody (for T-cell stimulation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-PLCγ1 antibody

-

Anti-total-PLCγ1 antibody

-

Secondary antibodies conjugated to HRP

-

Western blotting equipment and reagents

Procedure:

-

Culture Jurkat T-cells in RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) for a short period (e.g., 5-10 minutes) at 37°C.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody against phospho-PLCγ1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total PLCγ1 to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of PLCγ1 phosphorylation.

Calcium Mobilization Assay

Objective: To measure the effect of this compound on TCR-induced intracellular calcium flux.

Materials:

-

Jurkat T-cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)

-

Pluronic F-127

-

Krebs-Ringer-HEPES buffer

-

Anti-CD3 antibody

-

This compound

-

Fluorometric imaging plate reader or flow cytometer

Procedure:

-

Load Jurkat T-cells with a calcium-sensitive dye (e.g., Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells with various concentrations of this compound or DMSO.

-

Measure the baseline fluorescence of the cells.

-

Stimulate the cells with anti-CD3 antibody.

-

Continuously record the fluorescence intensity over time using a fluorometric plate reader (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2) or a flow cytometer.

-

Calculate the ratio of fluorescence at the two excitation wavelengths (for ratiometric dyes) or the change in fluorescence intensity to determine the intracellular calcium concentration.

-

Analyze the data to determine the inhibitory effect of this compound on calcium mobilization.

IL-2 Secretion Assay

Objective: To quantify the effect of this compound on the production of IL-2 by activated T-cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., EL4)

-

RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

-

This compound

-

Human IL-2 ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood or culture the T-cell line.

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or DMSO.

-

Stimulate the cells with plate-bound anti-CD3 antibody and soluble anti-CD28 antibody.

-

Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of IL-2 secretion.

T-cell Proliferation Assay

Objective: To assess the impact of this compound on the proliferation of activated T-cells.

Materials:

-

Human PBMCs

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Flow cytometer

Procedure:

-

Label isolated PBMCs with CFSE.

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add various concentrations of this compound or DMSO to the wells.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

-

Incubate the cells for 3-5 days at 37°C.

-

Harvest the cells and analyze them by flow cytometry.

-

Measure the progressive halving of CFSE fluorescence in proliferating cells.

-

Quantify the percentage of divided cells or the proliferation index to determine the inhibitory effect of this compound on T-cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the ITK signaling pathway and a typical experimental workflow for characterizing an ITK inhibitor like this compound.

References

- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]

BMS-509744: An In-Depth Technical Guide to an ATP-Competitive ITK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, proliferation, and differentiation has made it a compelling therapeutic target for a range of immunological and inflammatory disorders. This technical guide provides a comprehensive overview of BMS-509744, a potent and selective ATP-competitive inhibitor of ITK. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, oncology, and medicinal chemistry.

Introduction to ITK and its Role in T-Cell Signaling

ITK is a member of the Tec family of non-receptor tyrosine kinases and is predominantly expressed in T-cells and natural killer (NK) cells.[1] Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of key downstream effectors. ITK is a central player in this pathway, responsible for the phosphorylation and activation of phospholipase C-gamma 1 (PLCγ1).[2] Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in calcium mobilization and the activation of transcription factors, such as NFAT, which are crucial for T-cell activation, cytokine production (e.g., IL-2), and proliferation.[2][3] Given its integral role, the inhibition of ITK presents a promising strategy for modulating T-cell mediated immune responses.

This compound: A Potent and Selective ITK Inhibitor

This compound is a small molecule inhibitor that has been identified as a potent and selective antagonist of ITK.[2] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the ITK kinase domain, thereby preventing the phosphorylation of its substrates.[2][4]

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 19 nM | In vitro ITK kinase assay | [4] |

| IC50 | 96 nM | In vitro ITK kinase assay | [2] |

| Selectivity | >200-fold | Over other Tec family kinases | [5] |

| Selectivity | >55-fold | Over a panel of other kinases | [5] |

| Table 1: In Vitro Inhibitory Activity of this compound against ITK |

| In Vivo Model | Dose | Effect | Reference |

| Anti-TCR antibody-induced IL-2 production in mice | 50 mg/kg | 50% inhibition of IL-2 production | [2] |

| Ovalbumin-induced allergy/asthma mouse model | Not specified | Significant diminishment of lung inflammation | [2] |

| Imiquimod-induced psoriasis-like skin inflammation in mice | Topical application | Amelioration of skin inflammation | [6] |

| Table 2: In Vivo Efficacy of this compound |

Signaling Pathways and Mechanism of Action

To visualize the role of ITK in T-cell signaling and the mechanism of this compound, the following diagrams are provided.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

In Vitro ITK Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of recombinant ITK.

Materials:

-

Recombinant active ITK enzyme

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (dissolved in DMSO)

-

Phosphocellulose paper (for radioactive assay)

-

Microplate reader (for non-radioactive assay)

Procedure (Radioactive Method):

-

Prepare a reaction mixture containing kinase assay buffer, substrate, and diluted active ITK enzyme in a microfuge tube.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP Assay Cocktail.

-

Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

PLCγ1 Phosphorylation Western Blot

This assay assesses the effect of this compound on the phosphorylation of PLCγ1 in a cellular context.

Materials:

-

T-cell line (e.g., Jurkat) or primary T-cells

-

Cell culture medium and supplements

-

T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-PLCγ1 (Tyr783) and anti-total PLCγ1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture T-cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-10 minutes) to induce TCR signaling.

-

Lyse the cells with lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.[7]

-

Incubate the membrane with the primary antibody against phospho-PLCγ1 (Tyr783) overnight at 4°C.[8]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total PLCγ1 for loading control.

T-Cell Proliferation Assay

This assay measures the impact of this compound on T-cell proliferation following activation.

Materials:

-

Primary T-cells or a T-cell line

-

Cell proliferation dye (e.g., CFSE) or BrdU

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PHA)

-

This compound (dissolved in DMSO)

-

Flow cytometer

Procedure (CFSE Method):

-

Label T-cells with CFSE according to the manufacturer's protocol.[9][10]

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add varying concentrations of this compound or DMSO to the wells.

-

Stimulate the cells with T-cell activators.

-

Incubate the cells for 3-5 days to allow for proliferation.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.

Calcium Mobilization Assay

This assay determines the effect of this compound on TCR-induced calcium influx in T-cells.

Materials:

-

T-cells

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fura-2 AM)

-

T-cell activators (e.g., anti-CD3 antibody)

-

This compound (dissolved in DMSO)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Load T-cells with a calcium-sensitive dye according to the manufacturer's protocol.[11][12]

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or DMSO.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a T-cell activator.

-

Immediately measure the change in fluorescence over time, which corresponds to the influx of intracellular calcium.

Ovalbumin-Induced Allergic Asthma Mouse Model

This in vivo model is used to evaluate the efficacy of this compound in a relevant disease model.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle control

-

Nebulizer

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.[1][13]

-

Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 28-30).[1][13]

-

Treatment: Administer this compound or vehicle control to the mice via a suitable route (e.g., subcutaneous injection) prior to each OVA challenge.[4]

-

Endpoint Analysis: 24 hours after the final challenge, assess lung inflammation by:

-

Collecting bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils).

-

Measuring cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates.

-

Performing histological analysis of lung tissue sections.

-

Conclusion

This compound is a valuable chemical probe and a potential therapeutic lead compound for the study and treatment of T-cell driven diseases. Its potent and selective ATP-competitive inhibition of ITK effectively blocks downstream signaling events crucial for T-cell activation and function. The data and experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of ITK inhibition and to utilize this compound as a tool to dissect the complexities of T-cell biology. Further studies on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of preclinical models, will be essential for its potential translation into the clinic.

References

- 1. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. This compound as Chemical Probe for Studying the Role of Inducible T Cell Kinase in HIV Replication | National Center for Advancing Translational Sciences [ncats.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]

- 6. Topical Application of this compound, a Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase, Ameliorates Imiquimod-Induced Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. file.yizimg.com [file.yizimg.com]

- 9. agilent.com [agilent.com]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. bu.edu [bu.edu]

- 12. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of BMS-509744 in the T-cell Receptor Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-509744 is a potent and selective, ATP-competitive inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling cascade. By targeting ITK, this compound effectively modulates T-cell activation and downstream effector functions. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the TCR signaling pathway, and detailed experimental protocols for its characterization. Quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized. This document is intended for researchers, scientists, and drug development professionals working in immunology, immuno-oncology, and related fields.

Introduction to T-cell Receptor (TCR) Signaling

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells (APCs). This interaction triggers a complex and highly regulated signaling cascade that ultimately leads to T-cell proliferation, differentiation, and the execution of effector functions. A key mediator in this pathway is the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. ITK is essential for the propagation of the TCR signal and is therefore an attractive therapeutic target for modulating T-cell activity in various disease contexts, including autoimmune disorders and T-cell malignancies.

This compound: A Selective ITK Inhibitor

This compound has been identified as a selective and potent small molecule inhibitor of ITK.[1][2] It acts in an ATP-competitive manner, binding to the ATP-binding site within the kinase domain of ITK and preventing its catalytic activity.[1] This inhibition disrupts the downstream signaling events that are dependent on ITK's kinase function, thereby suppressing T-cell activation.

Mechanism of Action

Upon TCR stimulation, a series of phosphorylation events leads to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). PLCγ1, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). This leads to an increase in intracellular calcium levels and the activation of downstream transcription factors, such as NFAT and NF-κB, which drive the expression of genes critical for T-cell activation, including Interleukin-2 (IL-2).

This compound, by inhibiting ITK, blocks the phosphorylation of PLCγ1, thereby attenuating calcium mobilization and the subsequent activation of downstream transcription factors.[1][3] This ultimately results in the suppression of T-cell proliferation and IL-2 production.[1]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various in vitro and in vivo studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (ITK) | 19 nM | In vitro kinase assay | [1][2] |

| IC50 (ITK) | 96 nM | In vitro kinase assay | [1] |

| Selectivity | >200-fold vs. other Tec family kinases | Kinase panel screening | |

| Selectivity | >55-fold vs. other kinases | Kinase panel screening | |

| In Vivo Efficacy | 50 mg/kg for 50% inhibition of IL-2 production | Murine model with anti-TCR antibody challenge | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro ITK Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified ITK.

Materials:

-

Recombinant human ITK enzyme

-

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Streptavidin-coated plates

-

Phospho-tyrosine specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the ITK enzyme to the wells of a streptavidin-coated microtiter plate.

-

Add the biotinylated peptide substrate to the wells.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Wash the plate to remove unbound reagents.

-

Add the phospho-tyrosine specific antibody and incubate for 60 minutes at room temperature.

-

Wash the plate to remove unbound antibody.

-

Add the detection reagent and measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

T-cell Proliferation Assay

This protocol measures the effect of this compound on T-cell proliferation following TCR stimulation.

Materials:

-

Primary human T-cells or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Proliferation dye (e.g., CFSE) or [3H]-thymidine

-

Flow cytometer or scintillation counter

Procedure:

-

Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or culture the T-cell line.

-

Label the cells with a proliferation dye like CFSE, if using flow cytometry.

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.

-

Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

If using [3H]-thymidine, pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure radioactive incorporation using a scintillation counter.

-

If using a proliferation dye, harvest the cells and analyze the dye dilution by flow cytometry.

-

Calculate the percent inhibition of proliferation for each concentration of this compound.

Signaling Pathways and Experimental Workflows

T-cell Receptor Signaling Cascade and the Role of this compound

References

An In-depth Technical Guide to the Biological Function of ITK and its Inhibition by BMS-509744

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in T-cell development, activation, and differentiation, particularly in the context of T-helper cell lineage commitment, has established it as a key therapeutic target for a range of immune-mediated diseases. This technical guide provides a comprehensive overview of the biological function of ITK and details the mechanism and effects of its potent and selective inhibitor, BMS-509744. This document includes a summary of key quantitative data, detailed experimental protocols for studying ITK, and visual representations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Biological Function of Interleukin-2-inducible T-cell kinase (ITK)

ITK, a member of the Tec family of kinases, is predominantly expressed in T-cells and Natural Killer (NK) cells. It is a crucial component of the intracellular signaling cascade initiated by the engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell.

Role in T-Cell Receptor Signaling

Upon TCR activation, a series of phosphorylation events leads to the recruitment of ITK to the plasma membrane. Here, it is activated through phosphorylation by Lck (lymphocyte-specific protein tyrosine kinase). Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[1][2] This enzymatic activity of PLCγ1 is a pivotal step in T-cell activation, as it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a sustained influx of extracellular calcium. This increase in intracellular calcium concentration activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, allowing its translocation to the nucleus. DAG, on the other hand, activates Protein Kinase C (PKC), which in turn initiates signaling pathways leading to the activation of other key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] The coordinated action of these transcription factors drives the expression of genes essential for T-cell activation, proliferation, and cytokine production, most notably Interleukin-2 (IL-2).

Role in T-Cell Development and Differentiation

ITK plays a crucial role in the development of T-cells in the thymus and their subsequent differentiation into distinct effector lineages in the periphery.[5] Specifically, ITK signaling is critical for the differentiation of T-helper 2 (Th2) and T-helper 17 (Th17) cells, which are involved in allergic responses and inflammation, respectively.[5][6] In the absence of ITK, T-cell differentiation is skewed towards a T-helper 1 (Th1) phenotype.[5] This modulation of T-helper cell fate is largely attributed to ITK's role in regulating the production of lineage-defining cytokines. For instance, ITK is essential for the robust production of Th2 cytokines such as IL-4, IL-5, and IL-13.[7]

Inhibition of ITK by this compound

This compound is a potent and selective small-molecule inhibitor of ITK.[2][5][6][8] Its inhibitory activity makes it a valuable tool for studying the biological roles of ITK and a promising therapeutic candidate for T-cell-mediated inflammatory and autoimmune diseases.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of ITK.[1][8][9] It binds to the ATP-binding pocket of the ITK kinase domain, thereby preventing the transfer of a phosphate group from ATP to its substrates. This direct inhibition of ITK's catalytic activity effectively blocks the downstream signaling events that are dependent on ITK, including the phosphorylation of PLCγ1 and subsequent calcium mobilization.[1][9]

Potency and Selectivity

This compound is a highly potent inhibitor of ITK with a reported half-maximal inhibitory concentration (IC50) of 19 nM.[1][2][5][6][8] Importantly, it exhibits significant selectivity for ITK over other kinases, including other members of the Tec family.[5][6] This selectivity is crucial for minimizing off-target effects and is a desirable characteristic for a therapeutic agent.

Effects on T-Cell Function

In vitro studies have demonstrated that this compound effectively suppresses various aspects of T-cell activation. Treatment of T-cells with this compound leads to a dose-dependent reduction in:

-

PLCγ1 tyrosine phosphorylation: As a direct downstream target of ITK, the phosphorylation of PLCγ1 is robustly inhibited by this compound.[1][9]

-

Calcium mobilization: By blocking the activation of PLCγ1, this compound prevents the generation of IP3 and the subsequent release of intracellular calcium.[1][9]

-

IL-2 secretion: Inhibition of the ITK signaling cascade ultimately leads to a significant decrease in the production and secretion of IL-2 by activated T-cells.[1][9]

-

T-cell proliferation: As IL-2 is a key growth factor for T-cells, the reduction in its production by this compound results in the inhibition of T-cell proliferation.[1][2][5][6]

In vivo studies in a mouse model of ovalbumin-induced allergy/asthma have shown that administration of this compound can significantly diminish lung inflammation, highlighting its potential as a therapeutic agent for allergic diseases.[1][9]

Quantitative Data Summary

| Parameter | Value | Reference Compound | Cell/System | Reference |

| ITK Inhibition (IC50) | 19 nM | - | In vitro kinase assay | [1][2][5][6][8] |

| Selectivity | >200-fold vs. other Tec kinases | - | In vitro kinase assays | [5][6] |

| In vivo Efficacy | 50% inhibition of IL-2 production at 50 mg/kg | - | Mouse model | [9] |

Experimental Protocols

ITK Kinase Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of a compound against ITK.

Materials:

-

Recombinant human ITK enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the ITK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a cell-based assay to measure the effect of this compound on T-cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies

-

This compound or other test compounds

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Label the cells with CFSE by incubating them with a specific concentration of the dye.

-

Wash the cells to remove excess CFSE.

-

Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Western Blot for PLCγ1 Phosphorylation

This protocol describes a method to assess the effect of this compound on the phosphorylation of PLCγ1 in activated T-cells.

Materials:

-

Jurkat T-cells or primary human T-cells

-

RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PLCγ1 (Tyr783) and anti-total-PLCγ1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture T-cells and treat with different concentrations of this compound for a specified time.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-10 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-PLCγ1 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-PLCγ1 antibody as a loading control.

Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to T-cell activation and its inhibition by this compound.

Materials:

-

Jurkat T-cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Anti-CD3 antibody

-

This compound

-

Flow cytometer with time-course measurement capabilities

Procedure:

-

Load Jurkat T-cells with the calcium-sensitive dye.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in HBSS and pre-treat with this compound or vehicle.

-

Acquire a baseline fluorescence reading on the flow cytometer.

-

Add the anti-CD3 antibody to stimulate the cells and continue to record the fluorescence over time.

-

Analyze the data to determine the kinetics of the calcium flux and the inhibitory effect of this compound.

IL-2 Secretion Assay (ELISA)

This protocol describes a method to quantify the amount of IL-2 secreted by activated T-cells.

Materials:

-

PBMCs or purified T-cells

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Human IL-2 ELISA kit

Procedure:

-

Plate T-cells in a 96-well plate and stimulate with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound.

-

Incubate the plate for 24-48 hours at 37°C.

-

Collect the cell culture supernatants.

-

Perform the IL-2 ELISA on the supernatants according to the manufacturer's protocol.

-

Measure the absorbance and calculate the concentration of IL-2 based on a standard curve.

Conclusion

ITK is a well-validated and critical node in the T-cell receptor signaling pathway, making it an attractive target for therapeutic intervention in a variety of T-cell-driven pathologies. The potent and selective ITK inhibitor, this compound, serves as an invaluable pharmacological tool for dissecting the intricate roles of ITK in T-cell biology. The detailed methodologies and data presented in this guide are intended to facilitate further research into ITK's functions and to aid in the development of novel immunomodulatory therapies targeting this key kinase.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. agilent.com [agilent.com]

- 3. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. mucosalimmunology.ch [mucosalimmunology.ch]

- 7. Ca2+ release and Ca2+ entry induced by rapid cytosolic alkalinization in Jurkat T-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]

Introduction: BMS-509744 and T-Cell Receptor Signaling

An In-Depth Technical Guide to the Effect of BMS-509744 on PLCγ1 Tyrosine Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of this compound, a selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), with a specific focus on its impact on the tyrosine phosphorylation of Phospholipase C gamma 1 (PLCγ1). This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows.

This compound is a potent, cell-permeable, and ATP-competitive small molecule inhibitor of ITK.[1][2][3][4] ITK is a non-receptor tyrosine kinase belonging to the Tec family, which plays a critical role in T-cell receptor (TCR) signaling.[5][6][7] Upon TCR engagement, a signaling cascade is initiated that is essential for T-cell activation, proliferation, and cytokine production.[8] A pivotal event in this cascade is the ITK-mediated phosphorylation and subsequent activation of PLCγ1.[5][9] By selectively targeting ITK, this compound effectively modulates downstream events, most notably the tyrosine phosphorylation of PLCγ1, thereby inhibiting T-cell activation.[1][2][8] This makes this compound a valuable chemical probe for studying T-cell signaling and a lead compound for the development of therapeutics for T-cell-mediated inflammatory and autoimmune diseases.[7][8][10]

Core Mechanism of Action

The activation of T-cells via the TCR is a tightly regulated process involving a series of phosphorylation events. Ligation of the TCR initiates the activation of Src family kinases like Lck, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa).

Activated ZAP-70 then phosphorylates adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This forms a critical signaling scaffold that recruits other effector molecules to the plasma membrane.[7]

ITK is recruited to this complex and is subsequently activated through phosphorylation by Lck.[7] Activated ITK then directly phosphorylates PLCγ1 at key tyrosine residues, particularly Tyr783.[9][11][12][13] This phosphorylation event is crucial for the enzymatic activation of PLCγ1.[9][14][15]

This compound exerts its inhibitory effect by binding to the ATP-binding site of the ITK kinase domain.[1][8] This competitive inhibition prevents ITK from catalyzing the transfer of phosphate from ATP to its substrates. Consequently, the phosphorylation of PLCγ1 is blocked, its enzymatic activity is suppressed, and the downstream signaling pathways, including calcium mobilization and IL-2 production, are inhibited.[1][3]

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Target / Process | IC₅₀ Value | Cell Type / Condition | Reference |

| ITK Kinase Activity | 19 nM | In vitro biochemical assay | [1][2][3][4] |

| 96 nM | In vitro (Reported alongside 19 nM) | [1][8] | |

| PLCγ1 Tyrosine Phosphorylation | <300 nM | αCD3-stimulated Jurkat T-cells | [3] |

| Calcium Mobilization | 52 nM | αCD3-stimulated Jurkat T-cells | [3] |

| IL-2 Secretion | 72 nM | αCD3-stimulated EL4 cells | [3] |

| 250 nM | αCD3-stimulated Jurkat cells | [3] | |

| 380 nM | αCD3-stimulated murine splenocytes | [3] | |

| 390 nM | αCD3-stimulated human PBMCs | [3] | |

| T-Cell Proliferation | 430 nM | APC-induced primary human T-cell expansion | [3] |

| Kinase Target | IC₅₀ Value (µM) | Selectivity Fold (vs. ITK at 19 nM) | Reference |

| ITK | 0.019 | 1 | [3] |

| Fyn | 1.1 | ~58x | [3] |

| IR | 1.1 | ~58x | [3] |

| Lck | 2.4 | ~126x | [3] |

| Btk | 4.1 | ~216x | [3] |

| Other Tec Family Kinases | >200-fold selectivity | >200x | [2] |

| Broad Panel of Protein Kinases | >30-fold selectivity | >30x | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on PLCγ1 tyrosine phosphorylation.

Western Blot Analysis of PLCγ1 Phosphorylation

This protocol is designed to assess the phosphorylation status of PLCγ1 in response to TCR stimulation in the presence or absence of this compound.

1. Cell Culture and Treatment:

-

Culture Jurkat T-cells (clone E6-1) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Starve cells in serum-free RPMI for 2-4 hours before stimulation.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (0.1% DMSO) for 30-60 minutes at 37°C.[16]

2. T-Cell Stimulation:

-

Stimulate the T-cells by adding anti-CD3 antibody (e.g., clone OKT3) to a final concentration of 1-2 µg/mL for 2-5 minutes at 37°C.[16] This short stimulation time is optimal for observing proximal signaling events like PLCγ1 phosphorylation.

3. Cell Lysis:

-

Immediately terminate the stimulation by placing the cell plates on ice and adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Incubate on ice for 20 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-protein detection, 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended to reduce background.[17]

-

Incubate the membrane with a primary antibody specific for phosphorylated PLCγ1 (e.g., anti-phospho-PLCγ1 Tyr783) overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PLCγ1 or a loading control like GAPDH.

5. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes.

Caption: TCR signaling pathway showing ITK-mediated phosphorylation of PLCγ1 and inhibition by this compound.

Caption: Experimental workflow for Western blot analysis of PLCγ1 tyrosine phosphorylation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ITK. Its mechanism of action directly involves the blockade of ITK's kinase activity, which is essential for the tyrosine phosphorylation and activation of PLCγ1 in the T-cell receptor signaling cascade. Quantitative data robustly support its efficacy in inhibiting not only PLCγ1 phosphorylation but also crucial downstream T-cell functions such as calcium mobilization and IL-2 secretion. The detailed experimental protocols provided herein offer a standardized approach for researchers to investigate and verify these effects. Through its targeted action, this compound serves as an indispensable tool for dissecting the complexities of T-cell biology and holds significant promise for the development of novel immunomodulatory therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]

- 3. ITK Inhibitor, this compound [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as Chemical Probe for Studying the Role of Inducible T Cell Kinase in HIV Replication | National Center for Advancing Translational Sciences [ncats.nih.gov]

- 7. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immune-system-research.com [immune-system-research.com]

- 9. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]

- 12. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recruitment and activation of PLCγ1 in T cells: a new insight into old domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.yizimg.com [file.yizimg.com]

- 15. Phospho-PLC gamma1 (Ser1248) Antibody | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

The Impact of BMS-509744 on T-Cell Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the effects of BMS-509744, a potent and selective inhibitor of the Interleukin-2 Inducible T-cell Kinase (ITK), on calcium mobilization in T-lymphocytes. T-cell activation is a critical event in the adaptive immune response, and the influx of intracellular calcium is a key secondary messenger in the signaling cascade initiated by T-cell receptor (TCR) engagement. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. This compound, by targeting ITK, offers a specific mechanism to modulate T-cell activity. This guide details the mechanism of action of this compound, presents available data on its inhibitory effects, outlines detailed experimental protocols for assessing calcium mobilization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: ITK

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Interleukin-2 Inducible T-cell Kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. ITK is predominantly expressed in T-cells and Natural Killer (NK) cells and plays a crucial role in TCR signaling. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the ITK kinase domain and preventing the transfer of phosphate groups to its downstream substrates.

Mechanism of Action: How this compound Inhibits Calcium Mobilization

The engagement of the T-cell receptor (TCR) by an antigen-presenting cell (APC) initiates a signaling cascade that leads to T-cell activation. A pivotal event in this cascade is the mobilization of intracellular calcium. ITK is a key mediator in this process.

Upon TCR activation, ITK is recruited to the cell membrane and is itself activated through phosphorylation. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). PLCγ1 subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. This initial release of calcium from intracellular stores leads to the opening of store-operated calcium (SOC) channels, such as the Calcium Release-Activated Calcium (CRAC) channels, in the plasma membrane. This allows for a sustained influx of extracellular calcium, which is essential for the full activation of downstream signaling pathways that control gene expression, proliferation, and cytokine production in T-cells.

This compound, by inhibiting ITK, prevents the phosphorylation and activation of PLCγ1. This disruption of the signaling cascade at a critical juncture effectively blocks the production of IP3 and, consequently, the release of calcium from the ER and the subsequent influx of extracellular calcium. This leads to a significant reduction in T-cell activation, proliferation, and IL-2 secretion.

Signaling Pathway Diagram

BMS-509744: A Deep Dive into the Regulation of IL-2 Secretion and Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the activation and proliferation of T cells, making it a key target in immunology and drug development. BMS-509744 is a potent and selective small molecule inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway that governs IL-2 production.[1][2] This technical guide provides a comprehensive overview of the mechanism by which this compound regulates IL-2 secretion and production, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Inhibition of the ITK Signaling Cascade

This compound exerts its inhibitory effects by acting as an ATP-competitive inhibitor of ITK.[3] ITK is a non-receptor tyrosine kinase that is essential for TCR-mediated signaling.[2] Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[2][4] PLCγ1 activation is a critical step, as it leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately activate transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1. These transcription factors are essential for the transcription of the IL-2 gene.[4] By inhibiting ITK, this compound effectively blocks this entire downstream signaling cascade, resulting in a significant reduction in IL-2 gene expression and subsequent protein secretion.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| ITK IC50 | 19 nM | Enzymatic Assay | [3] |

| IL-2 Secretion IC50 (Jurkat cells) | ~200 nM (Estimated) | Jurkat T cells | [2] |

| Inhibition of PLCγ1 Phosphorylation | Dose-dependent decrease | Jurkat T cells | [4] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Dose | Species | Effect | Reference |

| Inhibition of IL-2 Production | 50 mg/kg (s.c.) | Mouse | ~50% reduction in serum IL-2 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: TCR signaling pathway leading to IL-2 production and the inhibitory action of this compound.

Caption: General experimental workflow to assess the effect of this compound on IL-2 production.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on IL-2 regulation.

In Vitro Inhibition of IL-2 Secretion in Jurkat T Cells

Objective: To determine the dose-dependent effect of this compound on IL-2 secretion from stimulated Jurkat T cells.

Materials:

-

Jurkat T cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody

-

96-well cell culture plates

-

Human IL-2 ELISA kit

-

Plate reader

Protocol:

-

Cell Culture: Maintain Jurkat T cells in RPMI-1640 medium at a density of 2 x 10^5 to 1 x 10^6 cells/mL.

-

Cell Plating: Seed 1 x 10^6 Jurkat cells per well in a 96-well plate in a final volume of 100 µL.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control (DMSO).

-

TCR Stimulation: Stimulate the cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

-

IL-2 ELISA: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-2 concentration against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of PLCγ1 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of PLCγ1 in stimulated Jurkat T cells.

Materials:

-

Jurkat T cells

-

RPMI-1640 medium

-

This compound

-

Anti-CD3 and anti-CD28 antibodies

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Culture and treat Jurkat cells with this compound and stimulate with anti-CD3/CD28 as described in the IL-2 secretion protocol, but for a shorter duration (e.g., 15-30 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-PLCγ1 signal to total PLCγ1 and the loading control (GAPDH).

RT-qPCR for IL-2 mRNA Expression

Objective: To measure the effect of this compound on the transcription of the IL-2 gene.

Materials:

-

Treated Jurkat T cells (from the in vitro inhibition protocol)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for human IL-2 and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR system

Protocol:

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix.

-

Data Analysis: Calculate the relative expression of IL-2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound is a well-characterized inhibitor of ITK that effectively downregulates IL-2 secretion and production by disrupting the TCR signaling pathway. Its potent and selective activity makes it a valuable tool for research into T-cell biology and a potential therapeutic agent for immune-mediated diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of ITK in immune regulation and to evaluate the therapeutic potential of ITK inhibitors like this compound.

References